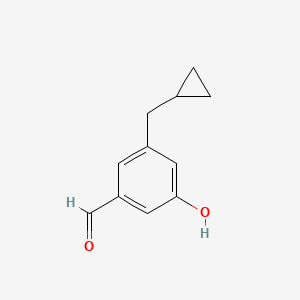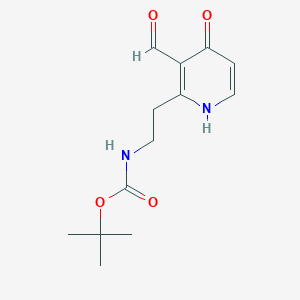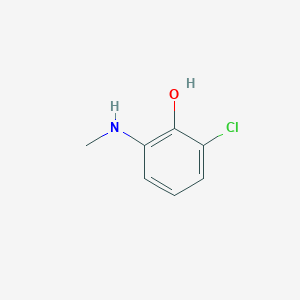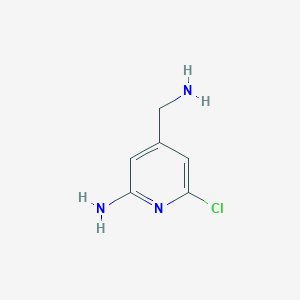
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available starting materials and employing various organic reactions, such as electrophilic aromatic substitution, halogenation, and reduction .
Analyse Chemischer Reaktionen
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction type. Major products formed from these reactions vary based on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique chemical structure.
Industry: It can be utilized in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its chemical structure, which allows it to participate in various chemical reactions and interactions. Specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Cyclopropyl-4-(trifluoromethyl)benzene: This compound lacks the isopropyl group, making it less complex in structure.
4-Cyclopropoxy-2-isopropyl-1-(trifluoromethyl)benzene: This isomer has a different arrangement of substituents on the benzene ring, which can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H15F3O |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
1-cyclopropyloxy-4-propan-2-yl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O/c1-8(2)9-3-6-12(17-10-4-5-10)11(7-9)13(14,15)16/h3,6-8,10H,4-5H2,1-2H3 |
InChI-Schlüssel |
KDKYFHSISBCLML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



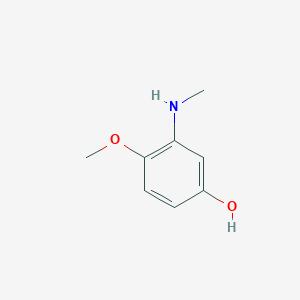
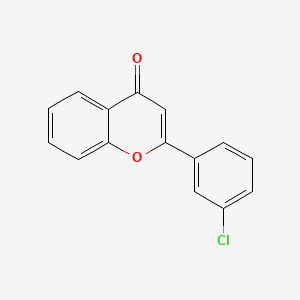

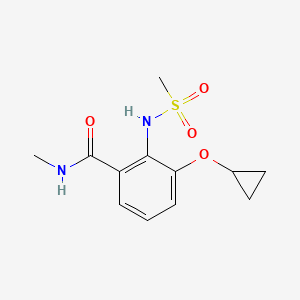
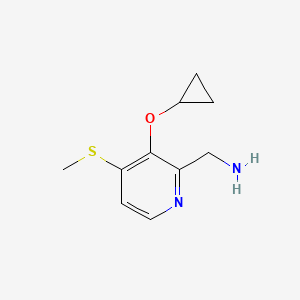
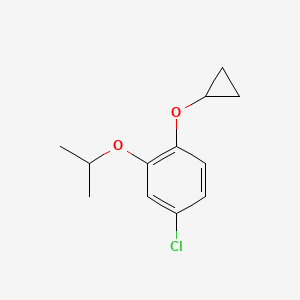

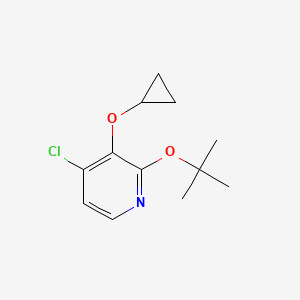
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
